Epipodophyllotoxin
Overview
Description
Epipodophyllotoxins are substances naturally occurring in the root of the American Mayapple plant (Podophyllum peltatum). Some epipodophyllotoxin derivatives are currently used in the treatment of cancer. These include etoposide and teniposide .
Molecular Structure Analysis
Epipodophyllotoxin is a biologically active compound derived from the podophyllum plant. It and its derivatives possess excellent antitumor activity . The C ring and its C-4 is the major position used for conjugation with other molecules .Chemical Reactions Analysis
Epipodophyllotoxin and its derivatives can act on a diverse array of drug targets in cancer cells and thus possess potent activity against various forms of cancer cell lines, including drug-resistant forms .Physical And Chemical Properties Analysis
Epipodophyllotoxin is a biologically active compound with a molecular weight of 414.41 and a chemical formula of C22H22O8 .Scientific Research Applications
Interaction with DNA Topoisomerase II
Epipodophyllotoxins, including etoposide, have been found to effectively inhibit eukaryotic DNA topoisomerase II. This inhibition occurs by trapping the enzyme in a covalent complex with DNA, which is a crucial action in anti-tumor drug functionality. This binding happens in both the recombinant N-terminal ATPase domain and the B'A' core domain of human topoisomerase IIalpha, even without the presence of DNA. The process is affected by the presence of ATP, indicating complex interactions between drug, enzyme, and cellular energy molecules (Leroy et al., 2001).
Genotoxic Stress and Genomic Instability in Plants
In plant cells, such as those in rice, epipodophyllotoxin has been shown to induce genotoxic stress, leading to genomic instability. This includes the mobilization of normally dormant transposable elements and changes in DNA methylation patterns. These effects are genotype- and generation-dependent, suggesting a complex interaction with the genetic makeup of the organisms (Yang et al., 2012).
Development of Predictive Models
Quantitative structure-activity relationship (QSAR) models have been developed for epipodophyllotoxin derivatives. These models help in understanding how structural properties of the derivatives correlate with their ability to form cellular protein-DNA complexes, aiding in the development of more effective anticancer drugs (Naik et al., 2010).
Modulation of Drug Sensitivity
Research has also focused on how mutations in the ATP-binding domain of human DNA topoisomerase IIalpha affect sensitivity to epipodophyllotoxins in yeast cells. This study provides insights into how different genetic configurations can influence drug effectiveness and resistance (Vilain et al., 2003).
Synthesis and Biological Activity
There's a significant amount of research into the synthesis and biological testing of epipodophyllotoxin derivatives. These studies aim to enhance their effectiveness as anticancer drugs and overcome drug resistance, including investigations into novel photoaffinity etoposide probes (Hasinoff et al., 2001).
Binding Modes and Affinities
The binding modes and affinities of epipodophyllotoxin derivatives with human topoisomerase IIα have been extensively studied. Such research helps in understanding the molecular interactions of these drugs, which is vital for the development of more effective cancer therapies (Naik et al., 2010).
Hybridization and Anticancer Potency
Recent developments have focused on the hybridization of podophyllotoxin/epipodophyllotoxin with other anticancer pharmacophores. These hybrids show promising in vitro antiproliferative and in vivo anticancer potency, suggesting a viable strategy for overcoming drug resistance and improving specificity in cancer treatments (Xiao et al., 2020).
Application Against Drug-Resistant Cancer Cells
There's growing evidence that podophyllotoxin derivatives, including epipodophyllotoxin, are effective against various cancer cell lines, especially those that are drug-resistant. These findings underscore the potential of podophyllotoxin as a pharmacophore in the discovery of new anticancer agents (Guo & Jiang, 2021).
Novel Synthesis Methods and Antitumor Activities
Research into novel synthesis methods of epipodophyllotoxin analogues has been conducted, focusing on improving the efficiency and yield of these compounds. The antitumor activities of these synthesized compounds are tested in vitro against various cancer cell lines, providing valuable insights into their potential therapeutic applications (Mao-sheng, 2008).
Safety And Hazards
Future Directions
There is a need for continuous research towards improving the druggability of Epipodophyllotoxin and its derivatives. This includes addressing major limitations such as systemic toxicity, drug resistance, and low bioavailability . The discovery of renewable sources, including microbial origin for Epipodophyllotoxin, is another possible approach .
properties
IUPAC Name |
(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-LGWHJFRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859440 | |
Record name | (-)-Epipodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epipodophyllotoxin | |
CAS RN |
4375-07-9 | |
Record name | (-)-Epipodophyllotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4375-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epipodophyllotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Epipodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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